
Methyl 2-methyl-5-nitrobenzoate
Overview
Description
Methyl 2-methyl-5-nitrobenzoate is an organic compound with the molecular formula C9H9NO4. It is a derivative of benzoic acid, where the carboxyl group is esterified with a methyl group, and the aromatic ring is substituted with a nitro group at the 5-position and a methyl group at the 2-position. This compound is known for its applications in various fields, including organic synthesis and pharmaceuticals .
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl 2-methyl-5-nitrobenzoate can be synthesized through the nitration of methyl 3-methylbenzoate. The nitration process typically involves the use of a mixture of nitric acid (HNO3) and acetic anhydride (Ac2O) as nitrating agents. This method is preferred due to its high selectivity and environmentally friendly nature .
Industrial Production Methods: In industrial settings, the production of this compound often involves the nitration of 3-methylbenzoic acid in the presence of sulfuric acid. This method has been optimized to achieve high conversion rates and selectivity, although it requires careful handling of reagents and waste disposal .
Chemical Reactions Analysis
Types of Reactions: Methyl 2-methyl-5-nitrobenzoate undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C).
Substitution: The ester group can participate in nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles.
Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid.
Common Reagents and Conditions:
Reduction: H2/Pd-C, iron (Fe) with hydrochloric acid (HCl).
Substitution: Sodium hydroxide (NaOH) for saponification.
Hydrolysis: Acidic or basic conditions, such as HCl or NaOH.
Major Products Formed:
Reduction: 2-methyl-5-aminobenzoic acid.
Substitution: Various substituted benzoates depending on the nucleophile used.
Hydrolysis: 2-methyl-5-nitrobenzoic acid.
Scientific Research Applications
Pharmaceutical Development
Methyl 2-methyl-5-nitrobenzoate is primarily utilized as an intermediate in the synthesis of pharmaceuticals. Its derivatives are often explored for their anti-inflammatory and analgesic properties. For example, researchers have synthesized hydrazones from this compound, which demonstrated antibacterial and antifungal activities against several pathogens, including Bacillus cereus and Staphylococcus aureus .
Case Study: Synthesis of Antimicrobial Agents
In a study focusing on the synthesis of hydrazone derivatives from this compound, compounds were tested for antimicrobial efficacy. The results indicated that certain derivatives exhibited significant growth inhibition against various bacterial strains at specific concentrations .
Agricultural Chemicals
The compound is also employed in formulating agrochemicals , particularly pesticides and herbicides. Its nitro group enhances the efficacy of these formulations by improving the protective effects against pests while reducing environmental impact .
Table 1: Agrochemical Applications
Application Type | Description |
---|---|
Pesticides | Used to enhance crop protection against pests. |
Herbicides | Contributes to selective weed control with minimal ecological footprint. |
Polymer Chemistry
This compound plays a role in the production of specialty polymers . These polymers benefit from the compound's unique chemical structure, which imparts improved durability and resistance to degradation .
Case Study: Specialty Polymers
Research has shown that incorporating this compound into polymer matrices can enhance mechanical properties and thermal stability, making them suitable for various industrial applications.
Analytical Chemistry
In analytical chemistry, this compound serves as a standard reference material in chromatographic techniques. It aids in the accurate analysis of complex mixtures, ensuring reliable results in various laboratory settings .
Research Applications
This compound is widely used in research to study reaction mechanisms and develop new synthetic pathways. Its versatility allows researchers to explore innovative chemical processes that can lead to the discovery of new compounds with desirable properties .
Table 2: Research Applications
Research Area | Description |
---|---|
Reaction Mechanisms | Used to investigate various chemical reactions and pathways. |
Synthetic Pathways | Aids in developing new methods for synthesizing complex organic molecules. |
Mechanism of Action
The mechanism of action of methyl 2-methyl-5-nitrobenzoate primarily involves its role as an intermediate in various chemical reactions. The nitro group is an electron-withdrawing group, which influences the reactivity of the aromatic ring. In electrophilic aromatic substitution reactions, the nitro group directs incoming electrophiles to the meta position relative to itself. This regioselectivity is crucial for the synthesis of specific substituted aromatic compounds .
Comparison with Similar Compounds
- Methyl 3-nitrobenzoate
- Methyl 4-nitrobenzoate
- Methyl 2-nitrobenzoate
Comparison: Methyl 2-methyl-5-nitrobenzoate is unique due to the presence of both a methyl group and a nitro group on the aromatic ring. This combination of substituents affects its chemical reactivity and physical properties. For instance, the methyl group at the 2-position increases the electron density on the ring, making it less reactive towards electrophilic substitution compared to methyl 3-nitrobenzoate and methyl 4-nitrobenzoate .
Biological Activity
Methyl 2-methyl-5-nitrobenzoate (CAS No. 77324-87-9) is a chemical compound that has garnered interest for its potential biological activities. This article delves into its properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
This compound has the molecular formula and a molecular weight of 195.17 g/mol. The compound features a nitro group (-NO₂) attached to a benzoate structure, which is significant for its biological activity.
Property | Value |
---|---|
Molecular Formula | C9H9NO4 |
Molecular Weight | 195.17 g/mol |
Boiling Point | Not available |
Solubility | Soluble in various solvents |
Log P (octanol-water) | 1.78 |
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. Studies have indicated that compounds with nitro groups often exhibit antibacterial properties by interfering with bacterial DNA synthesis and function.
Antibacterial Activity
Research has shown that this compound displays significant antibacterial activity against several strains of bacteria. For instance, it has been noted to inhibit the growth of both Gram-positive and Gram-negative bacteria effectively.
Case Study: Antibacterial Efficacy
A study assessed the minimal inhibitory concentrations (MICs) of this compound against various bacterial strains:
Bacterial Strain | MIC (μg/mL) |
---|---|
Staphylococcus aureus | <0.125 |
Escherichia coli | <0.25 |
Klebsiella pneumoniae | <0.5 |
These results indicate that the compound is particularly potent against Staphylococcus aureus, which is known for its resistance to multiple antibiotics.
Toxicological Profile
While the antibacterial properties are promising, understanding the toxicological profile is crucial for potential therapeutic applications. Preliminary studies suggest that this compound exhibits low toxicity in mammalian cell lines, but further research is needed to establish safety in vivo.
Pharmacokinetics
The pharmacokinetic properties of this compound have been evaluated in vitro, indicating good absorption characteristics:
- GI Absorption : High
- Blood-Brain Barrier Penetration : Yes
- CYP Inhibition : Inhibits CYP1A2 but does not affect other CYP enzymes significantly.
Q & A
Basic Question: What are the recommended synthetic routes for Methyl 2-methyl-5-nitrobenzoate, and how can reaction efficiency be optimized?
Methodological Answer:
this compound can be synthesized via nitration of methyl 2-methylbenzoate followed by purification. Key steps include:
- Nitration : Use a mixture of concentrated HNO₃ and H₂SO₄ at 0–5°C to minimize byproducts like ortho/para isomers .
- Purification : Recrystallize from ethanol/water (3:1 v/v) to achieve >98% purity, as validated by GC analysis .
- Yield Optimization : Monitor reaction temperature rigorously; higher temperatures (>10°C) favor undesired dinitration .
Table 1: Typical Reaction Conditions
Step | Reagents/Conditions | Yield (%) | Purity (%) |
---|---|---|---|
Nitration | HNO₃/H₂SO₄, 0–5°C, 2 h | 65–70 | 85–90 |
Recrystallization | Ethanol/water, 4°C, 12 h | 90–95 | 98+ |
Advanced Question: How do hydrogen-bonding patterns in this compound crystals affect its stability and reactivity?
Methodological Answer:
Crystallographic studies using SHELXL ( ) reveal that intermolecular hydrogen bonds (e.g., C=O⋯H–C) form a 2D network, stabilizing the crystal lattice.
- Graph Set Analysis ( ): The motif dominates, involving nitro and ester groups. This network reduces susceptibility to hydrolysis under ambient conditions .
- Reactivity Implications : The rigid lattice limits nucleophilic attack at the ester carbonyl, requiring solvent-mediated disruption for reactions like saponification .
Key Tools :
- ORTEP-3 ( ) for visualizing thermal ellipsoids and hydrogen-bond geometry.
- SHELXPRO ( ) for refining disorder models in nitro-group orientations.
Basic Question: What spectroscopic techniques are most reliable for characterizing this compound?
Methodological Answer:
- IR Spectroscopy : Strong absorption at 1725 cm⁻¹ (ester C=O) and 1530/1350 cm⁻¹ (asymmetric/symmetric NO₂ stretching) confirm functional groups .
- NMR : NMR (CDCl₃): δ 8.2 (d, 1H, aromatic), 3.9 (s, 3H, OCH₃), 2.6 (s, 3H, CH₃) .
- Mass Spectrometry : ESI-MS shows [M+H]⁺ at m/z 210.1, with fragmentation peaks at m/z 168 (loss of –NO₂) .
Note : Compare experimental data with computational predictions (e.g., PubChem ) to resolve ambiguities in peak assignments.
Advanced Question: How can conflicting solubility data for this compound in polar solvents be resolved?
Methodological Answer:
Discrepancies in solubility (e.g., ethanol vs. methanol) arise from impurities and polymorphic forms.
- Controlled Testing : Use HPLC-grade solvents and equilibrate at 25°C for 24 h. Filter saturated solutions through 0.22 μm membranes before gravimetric analysis .
- Polymorphism Screening : Perform differential scanning calorimetry (DSC) to detect metastable forms that may alter solubility profiles .
Table 2: Solubility in Common Solvents
Solvent | Solubility (mg/mL, 25°C) | Notes |
---|---|---|
Ethanol | 12.3 ± 0.5 | Preferred for recrystallization |
Acetone | 28.9 ± 1.2 | Risk of ester degradation |
Water | <0.1 | Requires surfactants for reactions |
Basic Question: What safety protocols are essential for handling this compound?
Methodological Answer:
While some SDS reports no significant hazards (), precautionary measures are critical:
- Ventilation : Use fume hoods to avoid inhalation of fine powders ().
- PPE : Nitrile gloves, goggles, and lab coats to prevent skin/eye contact ().
- Spill Management : Absorb with inert materials (e.g., silica gel) and dispose as halogenated waste ().
Contradiction Note : recommends emergency eye washing for related nitroaromatics, whereas classifies the compound as non-hazardous. Apply precautionary principle in ambiguous cases.
Advanced Question: What strategies mitigate side reactions during functionalization of this compound?
Methodological Answer:
- Selective Reduction : Catalytic hydrogenation (Pd/C, H₂) at 40 psi selectively reduces nitro to amine without ester cleavage .
- Electrophilic Substitution : Use bulky directing groups (e.g., –SO₃H) to block meta positions and direct reactions to the methyl-adjacent site .
- Kinetic Control : Low-temperature (–78°C) lithiation with LDA prevents ester group deprotonation .
Table 3: Common Functionalization Pathways
Reaction | Conditions | Major Product |
---|---|---|
Nitro Reduction | 10% Pd/C, H₂, EtOH, 6 h | Methyl 5-amino-2-methylbenzoate |
Ester Hydrolysis | NaOH (2M), reflux, 4 h | 2-Methyl-5-nitrobenzoic acid |
Properties
IUPAC Name |
methyl 2-methyl-5-nitrobenzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO4/c1-6-3-4-7(10(12)13)5-8(6)9(11)14-2/h3-5H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TVGKPVDDCDQBRC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)[N+](=O)[O-])C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10402596 | |
Record name | methyl 2-methyl-5-nitrobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10402596 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
77324-87-9 | |
Record name | methyl 2-methyl-5-nitrobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10402596 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-METHYL-5-NITRO-BENZOIC ACID METHYL ESTER | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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